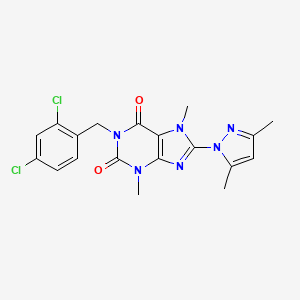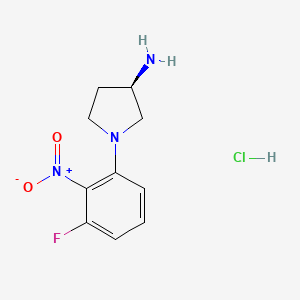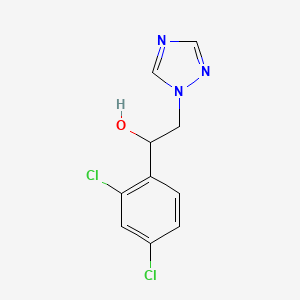
1-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol
Übersicht
Beschreibung
1-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol, also known as triclosan, is a chemical compound commonly used as a disinfectant and preservative in personal care products, such as soaps, toothpaste, and deodorants. It was first introduced in the 1970s and has since become widely used due to its broad-spectrum antimicrobial properties. However, concerns have been raised about the potential negative effects of triclosan on human health and the environment, leading to increased research into its synthesis, mechanism of action, and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antifungal and Herbicidal Activities
1-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol and its derivatives have been extensively studied for their antifungal and herbicidal properties. These compounds exhibit significant potential in agricultural and medicinal chemistry. For instance, a series of derivatives demonstrated inhibitory effects against various fungi, showing promise for the treatment and prevention of systemic fungal infections (PestiJaan et al., 1998), (Yi-An Ruan et al., 2011).
Chemical Synthesis and Modification
There's significant interest in developing methods for the synthesis and modification of this compound to enhance its utility. For instance, methods for generating (1H-1,2,4-triazol-1-yl)methyl carbanion and its condensation with carbonyl compounds have been explored to access a variety of substituted triazoles (P. Lassalas et al., 2017).
Biocatalysis and Chiral Synthesis
Biocatalysis techniques have been applied to synthesize chiral intermediates of antifungal agents like Miconazole, showcasing the potential of biological methods in producing these compounds with high stereoselectivity (Yan-Li Miao et al., 2019).
Structural and Physical Properties
Research on the structural characterization and physical properties of these compounds is also a key area. Studies involve understanding their solubility in various solvents, which is crucial for their application in pharmaceutical formulations (T. Volkova et al., 2020).
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6,10,16H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWJBJOPHSVLGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866718 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58905-18-3 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




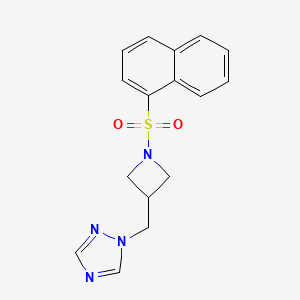
![Methyl (E)-4-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2962225.png)
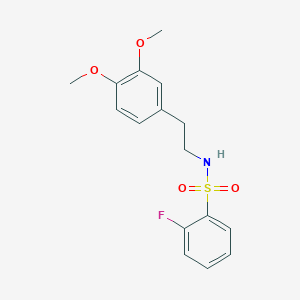
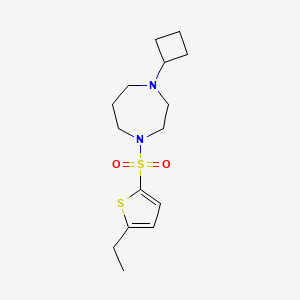
![3-Amino-4-tert-butyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2962232.png)

